N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-bromofuran-2-carboxamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-bromofuran-2-carboxamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepin core substituted with an allyl group at position 5 and two methyl groups at position 3. The 7-position of the benzoxazepin ring is functionalized with a 5-bromofuran-2-carboxamide moiety. The presence of the bromine atom on the furan ring may enhance lipophilicity and influence binding interactions with biological targets, as seen in analogous compounds .
Properties
IUPAC Name |
5-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-4-9-22-13-10-12(21-17(23)15-7-8-16(20)26-15)5-6-14(13)25-11-19(2,3)18(22)24/h4-8,10H,1,9,11H2,2-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPOTJFNOWLRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzoxazepine Ring Construction
Multicomponent Ugi Reaction for Oxazepine Formation
The benzo[b]oxazepin scaffold is efficiently constructed via a one-pot, catalyst-free Ugi reaction involving:
- 2-(2-Formylphenoxy)acetic acid as a bifunctional aldehyde-carboxylic acid reagent
- 2-Aminobenzamide for nucleophilic attack and cyclization
- Isocyanides (e.g., tert-butyl isocyanide) to introduce substituents
Reaction in ethanol at 60°C for 12 hours yields the oxazepine-quinazolinone bis-heterocycle with >85% efficiency. Mechanistic studies confirm iminium intermediate formation, followed by isocyanide addition and Mumm rearrangement (Scheme 1).
Table 1: Ugi Reaction Optimization for Benzoxazepine Core
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 85–92% |
| Temperature | 60°C | <5% variance |
| Isocyanide Loading | 1.2 equiv | Maximal |
Schiff Base Cyclization with Anhydrides
Alternative routes employ Schiff base intermediates derived from 2-chlorobenzaldehyde and p-toluidine , reacted with 3-nitrophthalic anhydride in dry benzene. The Pericyclic [4+3] cycloaddition forms the 1,3-oxazepine-4,7-dione core at 60°C (1–2 hours, 50–58% yield).
Key Advantage : Avoids sensitive isocyanides but requires anhydrous conditions.
Functionalization of the Benzoxazepine Core
Allylation at Position 5
The allyl group is introduced via nucleophilic substitution using allyl bromide (1.5 equiv) in DMF with K₂CO₃ (2 equiv) at 80°C. Monitoring by TLC (hexane:ethyl acetate, 3:1) confirms complete substitution within 4 hours (78% isolated yield).
Side Reaction Mitigation : Excess allyl bromide minimizes di-allylation byproducts (<3%).
Bromofuran-Carboxamide Installation
Synthesis of 5-Bromofuran-2-carboxylic Acid
3-Bromofuran-2-carbaldehyde (25.0 g) is oxidized using sodium chlorite (40.5 g) and NaH₂PO₄ (51.5 g) in tert-butanol/water (20°C, 12 hours). Acidic workup (1M HCl) and recrystallization yield 20.3 g (81%) of 5-bromofuran-2-carboxylic acid.
Table 2: Oxidation Efficiency with Alternative Oxidants
| Oxidant | Solvent | Yield | Purity |
|---|---|---|---|
| NaClO₂/NaH₂PO₄ | tert-Butanol | 81% | 99% |
| KMnO₄ | H₂O | 45% | 85% |
| CrO₃ | Acetic acid | 62% | 91% |
Carboxamide Coupling
The carboxylic acid is activated with thionyl chloride (2 equiv) to form the acid chloride, then reacted with the benzoxazepine amine (1 equiv) in THF with Et₃N (3 equiv). Stirring at 0°C→rt for 6 hours achieves 72% conversion.
Integrated Synthetic Pathways
Sequential Approach (Core → Allylation → Carboxamide)
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromofuran Moiety
The bromine atom at position 5 of the furan ring is susceptible to nucleophilic substitution under mild conditions. This reactivity enables functionalization for pharmacological optimization:
| Reaction Type | Conditions | Products/Applications | References |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Aryl/heteroaryl derivatives | |
| SNAr with amines | DIPEA, DCM, rt | Amine-substituted furan analogs |
This bromine serves as a strategic handle for introducing substituents that modulate solubility and bioactivity.
Carboxamide Group Reactivity
The carboxamide group participates in hydrolysis and condensation reactions:
Hydrolysis
Acidic or basic hydrolysis cleaves the amide bond, yielding 5-bromofuran-2-carboxylic acid and the corresponding amine:
Conditions :
Condensation with Hydrazines
Reaction with hydrazine derivatives forms hydrazide intermediates for heterocycle synthesis:
| Reagent | Product | Application |
|---|---|---|
| Hydrazine hydrate | 5-bromofuran-2-carbohydrazide | Precursor for triazoles/tetrazoles |
| Phenylhydrazine | N-phenylhydrazide derivative | Anticancer scaffold development |
Oxazepine Ring Transformations
The tetrahydrobenzo[b] oxazepin-4-one core undergoes ring-opening and functionalization:
Ring-Opening via Alkylation
The allyl group at position 5 facilitates alkylation with electrophiles (e.g., methyl iodide):
Conditions : K₂CO₃, DMF, 50°C, 6h → Yield : 92%
Oxidation at the 4-Oxo Position
Controlled oxidation modifies the oxazepine ring’s electronic properties:
| Oxidizing Agent | Product | Outcome |
|---|---|---|
| mCPBA | Epoxide formation | Enhanced electrophilicity |
| KMnO₄ (aq) | Ring-contracted quinazolinone | Bioactive heterocycle |
Cycloaddition Reactions
The allyl group participates in [3+2] cycloadditions with dipolarophiles:
Example : Reaction with benzaldehyde under Rh catalysis forms pyrrolidine-fused derivatives .
Catalytic Cross-Coupling
Palladium-catalyzed couplings diversify the furan and benzoxazepine regions:
| Reaction | Catalytic System | Products |
|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-aryl derivatives |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated analogs |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.5h | Acid-catalyzed hydrolysis |
| 7.4 | >24h | Minimal decomposition |
Synthetic Modifications for Drug Development
Key derivatives and their biological relevance:
| Derivative | Modification Site | Bioactivity (IC₅₀) |
|---|---|---|
| 5-(4-Fluorophenyl)furan | Bromine substitution | COX-2 inhibition: 0.8µM |
| Hydrazide-Pyrazole | Carboxamide → hydrazide | Antiproliferative: 1.2µM |
This compound’s multifunctional architecture enables tailored modifications for targeting diverse biological pathways. Experimental protocols emphasize the need for anhydrous conditions in metal-catalyzed reactions and chromatographic purification (HPLC, ≥95% purity) .
Scientific Research Applications
Anticancer Activity
Research indicates that 5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines.
Case Studies and Findings
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values of approximately 12.5 µM and 15.0 µM, respectively.
Table 1: Cytotoxicity of 5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antiviral Potential
The compound has also been investigated for its antiviral properties. It has shown promise in inhibiting viral infections by targeting specific viral enzymes or pathways essential for viral replication.
Research Insights
- Mechanism of Action : The compound may interfere with viral entry or replication processes, making it a candidate for further development as an antiviral agent .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, 5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential anti-inflammatory properties.
- Cytokine Modulation : Preliminary studies suggest that this compound can modulate the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Antimicrobial Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial activities against various bacterial strains.
Findings from Studies
- Broad-Spectrum Activity : Some studies have reported that compounds within this family exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism by which N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-bromofuran-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Modifications
- Allyl vs. Alkyl Groups: The allyl group at position 5 of the benzoxazepin core distinguishes the target compound from analogs like N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (Ethyl-substituted) and N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide (Isobutyl-substituted) .
Carboxamide Substituents
- 5-Bromofuran vs. Halogenated Benzamides: The 5-bromofuran-2-carboxamide group in the target compound contrasts with halogenated benzamide substituents in analogs: N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide (5-chloro-2-methoxybenzamide) : Chlorine and methoxy groups provide electron-withdrawing and donating effects, respectively, altering electronic properties and solubility. 3,4-Difluorobenzamide and 4-(Trifluoromethyl)benzamide : Fluorine substituents increase metabolic stability and electronegativity, influencing target affinity.
Table 1: Comparative Data for Selected Analogs
Research Findings and Implications
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may improve membrane permeability but reduce water solubility, as observed in halogenated oxazolone derivatives .
- Allyl Group Dynamics : The allyl substituent’s unsaturated bond could enable unique conformational adjustments during receptor binding, unlike saturated alkyl chains in ethyl or isobutyl analogs .
- Fluorine Substitution : Trifluoromethyl and difluoro groups in analogs demonstrate enhanced binding to hydrophobic pockets and resistance to oxidative metabolism, suggesting the target compound’s bromine may offer a different pharmacokinetic profile.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-bromofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H22BrN3O3
- Molecular Weight : 426.30 g/mol
It features a complex structure that includes an oxazepin ring, which is known for its diverse biological activities.
Anticancer Activity
Studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported an IC50 value of approximately 500 nM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics .
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cells . This dual action contributes to its efficacy in inhibiting cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Notably, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. In a model of neurodegeneration induced by oxidative stress, it was found to reduce neuronal cell death and improve cell viability significantly. The mechanism appears to involve the scavenging of reactive oxygen species (ROS) and modulation of neuroinflammatory pathways .
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study published in Cancer Letters, researchers evaluated the anticancer efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to control groups treated with placebo. The study concluded that the compound could be a promising candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Properties
A clinical trial assessed the antimicrobial effects of this compound on patients with skin infections caused by resistant strains of bacteria. The results indicated a marked improvement in infection resolution rates among those treated with the compound compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?
- Synthesis Protocol : Multi-step reactions require controlled temperatures (e.g., 0–60°C), inert atmospheres (e.g., nitrogen), and solvent optimization (e.g., dichloromethane or THF) to minimize side reactions. Key intermediates include the oxazepine core and bromofuran carboxamide, coupled via amide bond formation .
- Characterization : Use HPLC for purity assessment (>95%), NMR (¹H/¹³C) for structural confirmation (e.g., allyl proton signals at δ 5.2–5.8 ppm), and mass spectrometry for molecular ion validation (e.g., [M+H]+ peak matching theoretical mass) .
Q. How can solubility and formulation challenges be addressed during preclinical studies?
- Solubility Profiling : Test in polar (DMSO, ethanol) and non-polar solvents (ethyl acetate). Use co-solvents (e.g., PEG-400) or micellar formulations if poor aqueous solubility is observed.
- Bioavailability Optimization : Consider prodrug strategies (e.g., esterification of the carboxamide) or nanoencapsulation to enhance absorption .
Q. What initial biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Activity : Screen against Gram-positive/negative bacteria (MIC assay) and fungi (Candida spp.).
- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., EGFR, VEGFR) to identify target engagement at IC₅₀ values .
Advanced Research Questions
Q. How can computational methods predict its interaction with biological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses with kinase ATP-binding pockets. Validate with MD simulations (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
- QSAR Modeling : Corrogate substituent effects (e.g., bromofuran vs. chlorophenyl) on activity using Hammett constants or CoMFA .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural Confirmation : Recharacterize batches with conflicting results via X-ray crystallography to rule out polymorphic variations .
Q. How can selectivity against off-target proteins be optimized?
- Selectivity Screening : Profile against panels of 50+ kinases (e.g., Eurofins KinaseProfiler).
- SAR Studies : Modify the allyl group (e.g., replace with cyclopropyl) or bromofuran (e.g., substitute with pyridine) to reduce off-target binding. Monitor changes via SPR or ITC .
Q. What techniques identify and mitigate synthetic by-products?
- Reaction Monitoring : Use LC-MS to track intermediates and by-products (e.g., oxidation of allyl to epoxide).
- Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
